molecular formula C6H13N3O2S B125426 L-thiocitrulline CAS No. 156719-37-8

L-thiocitrulline

Cat. No. B125426
M. Wt: 191.25 g/mol
InChI Key: BKGWACHYAMTLAF-BYPYZUCNSA-N
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Description

L-thiocitrulline is a potent inhibitor of nitric-oxide synthases (NOS), which are enzymes responsible for the oxidation of L-arginine to citrulline and nitric oxide (NO). It is a stereospecific compound that has been shown to bind to the heme cofactor region of NOS, affecting the enzyme's activity. L-thiocitrulline has been studied for its potential therapeutic applications, particularly in conditions associated with the overproduction of NO, such as septic shock [

Scientific Research Applications

Role in Cellular Redox Homeostasis

L-thiocitrulline is involved in the maintenance of cellular redox homeostasis. It plays a crucial role in plant responses to stress factors and regulates cellular metabolism. This compound is part of the class of low-molecular-weight (LMW) thiols, which are highly reactive and essential for maintaining the redox balance within cells. LMW thiols, including L-thiocitrulline, are involved in post-translational protein modification and are pivotal in the plant's response to various stress factors (Pivato, Fabrega-Prats, & Masi, 2014).

Understanding Pharmacokinetics and Drug Safety

Understanding the pharmacokinetics and safety profile of drugs is crucial for effective therapy. L-thiocitrulline and related compounds are examined to gain insights into drug action mechanisms and address unexplained cases of drug toxicity or treatment failure. Such studies aim to enhance the efficacy and minimize the toxicity of treatments by tailoring therapy based on the expression profile of factors involved in drug activation pathways. This approach is especially relevant in the context of thiopurines, a class of drugs that includes L-thiocitrulline-related compounds (Fotoohi, Coulthard, & Albertioni, 2010).

In-depth Study of Drug Safety and Toxicity

A comprehensive understanding of drug safety and toxicity is essential for the appropriate use of any pharmacological agent. In the context of thiopurines (a class related to L-thiocitrulline), a detailed review of their safety and toxicity profiles is crucial. This involves discussing adverse drug events, emphasizing the significance of drug interactions, and considering the relative safety of thiopurine use across different patient categories such as adults, the elderly, children, and pregnant women. The goal is to ensure that drug safety, clinical response, and the balance of risks and benefits are considered throughout the treatment duration for different patient groups. Regular clinical follow-ups and monitoring are part of this comprehensive approach to drug safety (Konidari & El Matary, 2014).

Contribution to Environmental Impact Assessments

L-thiocitrulline and related compounds play a role in environmental impact assessments, particularly in the context of Low-Impact Development (LID). The Long-Term Hydrologic Impact Assessment (L-THIA) model, for instance, uses data about land use, soil type, and climatic factors to estimate runoff and pollutant loadings. This model is crucial for watershed-scale analysis and helps in understanding the environmental impacts of land use changes and the effectiveness of various designs and LID practices. While not directly mentioning L-thiocitrulline, studies related to the L-THIA model highlight the importance of considering the environmental impact of chemicals and development practices (Cai, Zhu, Ruggiero, Newman, & Horney, 2023).

Future Directions

L-thiocitrulline has been investigated for its binding abilities on the active sites of SARS-COV-2 protease using in-silico studies . It has been suggested that N-acetyl citrulline, citrulline, thiocitrulline, and arginine may be used as a supplement during the treatment of SARS-COV-2 .

properties

IUPAC Name

(2S)-2-amino-5-(carbamothioylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O2S/c7-4(5(10)11)2-1-3-9-6(8)12/h4H,1-3,7H2,(H,10,11)(H3,8,9,12)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKGWACHYAMTLAF-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)O)N)CNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-thiocitrulline

CAS RN

156719-37-8
Record name Thiocitrulline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03953
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,290
Citations
K Narayanan, OW Griffith - Journal of medicinal chemistry, 1994 - ACS Publications
… , L-homothiocitrulline, and S-methyl-L-thiocitrulline, novel … S-Methyl-L-thiocitrulline is significantly more potent than IV"-… for sulfur ligands,18 we synthesized L-thiocitrulline and …
Number of citations: 137 pubs.acs.org
C Frey, K Narayanan, K McMillan, L Spack… - Journal of Biological …, 1994 - Elsevier
… prototypic NOS inhibitor, L-thiocitrulline binding elicits a ’Type 11… This finding suggests that L-thiocitrulline is contributing the sixth … In uiuo, L-thiocitrulline is a potent pressor agent in both …
Number of citations: 153 www.sciencedirect.com
TW Sawyer, JR Hancock, PA D'Agostino - Toxicology and applied …, 1998 - Elsevier
… In this paper we report the protection conferred against the toxicity of HD in neurons by L-thiocitrulline (L-TC). This potent arginine analogue NOS inhibitor (Abu-Soud et al., 1994; Frey …
Number of citations: 36 www.sciencedirect.com
ES Furfine, MF Harmon, JE Paith, RG Knowles… - Journal of Biological …, 1994 - ASBMB
… S-Methyl-L-thiocitrulline (Me-TC) and S-ethylL-thiocitrulline (Et-TC) inhibited the oxidation of … Accordingly, S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline (Scheme 1) were synthe…
Number of citations: 258 www.jbc.org
JC Salerno, C Frey, K McMillan, RF Williams… - Journal of Biological …, 1995 - ASBMB
… L-thiocitrulline, a NOS inhibitor, produces both high and low spin iron spectra; L-thiocitrulline … The high spin forms of the L-thiocitrulline NOS complex display a distortion in the opposite …
Number of citations: 81 www.jbc.org
S Ulhaq, EC Chinje, MA Naylor, M Jaffar… - Bioorganic & medicinal …, 1999 - Elsevier
… l-Thiocitrulline is a known potent inhibitor of several isoforms of nitric oxide synthase (NOS). To explore the structure–activity relationships (SARs) for this molecule in more depth than …
Number of citations: 32 www.sciencedirect.com
J Zhang, X Ming, CS Dence… - Journal of Nuclear …, 1997 - Soc Nuclear Med
… N"-tert-Butoxycarbonyl-L-thiocitrulline tert-butyl ester and S-methyl-L-thiocitrulline (MTICU) were prepared according to literature methods (17, 18). HPLC for the radiochemical …
Number of citations: 26 jnm.snmjournals.org
K Narayanan, L Spack, K McMillan, RG Kilbourn… - Journal of Biological …, 1995 - ASBMB
… Ki = 0.6 μμ) was less potent than that seen with S-methyl-l-thiocitrulline, consistent with our previous finding that l-homothiocitrulline was a less effective inhibitor than l-thiocitrulline ( …
Number of citations: 106 www.jbc.org
ID Wakefield, JE March, PA Kemp… - British journal of …, 2003 - Wiley Online Library
The regional haemodynamic effects of the putative nNOS inhibitor, S‐methyl‐L‐thiocitrulline (SMTC), were compared with those of the nonselective NOS inhibitor, N G ‐nitro‐L‐arginine …
Number of citations: 42 bpspubs.onlinelibrary.wiley.com
J Sternesjö, N Welsh, S Sandler - Cytokine, 1997 - Elsevier
… -L-thiocitrulline (… L-thiocitrulline did not appear to influence the evolution of mononuclear cell infiltation and pancreatc insulitis. Thus the present study shows that S-methyl-L-thiocitrulline …
Number of citations: 19 www.sciencedirect.com

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